molecular formula C7H10ClIN2O B12076183 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride

2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride

Cat. No.: B12076183
M. Wt: 300.52 g/mol
InChI Key: UIYDKTRTDFKKIX-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H10ClIN2O

Molecular Weight

300.52 g/mol

IUPAC Name

2-(5-iodopyridin-2-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C7H9IN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H

InChI Key

UIYDKTRTDFKKIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)OCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride typically involves the reaction of 5-iodo-2-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride typically involves the reaction of 5-iodo-2-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is conducted in the presence of a base, such as potassium carbonate, using an organic solvent like dimethylformamide (DMF). Heating facilitates the formation of the desired product.

Chemistry

In the field of chemistry, 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Biological investigations have focused on this compound's potential as a ligand in biochemical assays. Its ability to interact with specific proteins makes it a candidate for studying enzyme activities and receptor-ligand interactions. For instance, research has shown that it can bind to certain enzymes, affecting their catalytic activity, which is crucial for understanding metabolic pathways .

Medicine

In medicinal chemistry, 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride has been explored for its therapeutic properties, particularly against cancer and inflammatory diseases. Studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for DNA replication in rapidly dividing cells such as cancer cells. Inhibiting this enzyme can lead to reduced cell proliferation and increased sensitivity to other chemotherapeutic agents .

Case Studies

Several studies highlight the efficacy of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride in biological contexts:

Study Focus Findings
DHODH InhibitionCompound showed significant inhibition of DHODH with an IC50 value of 9.71 nM, indicating potential as an anticancer agent.
Cancer Cell SensitivityDemonstrated that cells deficient in PTEN were more sensitive to DHODH inhibition, suggesting a targeted approach for specific cancer types.
Biochemical AssaysUsed as a ligand to study enzyme interactions; showed promising results in altering enzyme activity profiles.

Industrial Applications

Beyond laboratory research, this compound has applications in developing new materials and chemical processes. Its ability to act as a precursor for various chemical reactions makes it valuable in industrial settings where novel compounds are required for manufacturing pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridinyloxy Ethanamine Derivatives

Key Structural Variations :

  • Halogen Type : Iodine (target compound) vs. bromine, chlorine, or fluorine.
  • Substituent Position : 5-iodo on pyridine (target) vs. 3-bromo, 3-chloro, or 4-chloro analogs.
Table 1: Physicochemical and Structural Comparison
Compound Name Molecular Formula MW (g/mol) Halogen (Position) Key Differences
Target: 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine HCl C₇H₁₀ClIN₂O 325.53 I (5) Reference compound
2-((5-Bromopyridin-3-yl)oxy)ethanamine HCl C₇H₈BrClN₂O 267.51 Br (5, 3-position) Bromine substitution; pyridine ring orientation
2-[(5-Chloropyridin-3-yl)oxy]ethan-1-amine diHCl C₇H₁₁Cl₃N₂O 245.53 Cl (5, 3-position) Chlorine substitution; dihydrochloride salt
2-(2-Chloropyridin-4-yl)ethan-1-amine diHCl C₇H₁₀Cl₂N₂ 193.07 Cl (2, 4-position) Chlorine at pyridine 2-position; no ether linkage

Impact of Halogen and Position :

  • Iodine : Larger atomic radius and higher polarizability enhance binding to hydrophobic pockets in receptors compared to smaller halogens .
  • Bromine/Chlorine : Reduced steric bulk and lower lipophilicity may decrease metabolic stability but improve solubility .
  • Positional Effects : 5-Iodo-2-substitution (target) optimizes spatial alignment for receptor interactions, whereas 3- or 4-substitutions (e.g., ) may alter binding affinity due to ring orientation .

Cyclohexane and Heterocyclic Analogs

Key Structural Variations :

  • Replacement of the ethanamine chain with cyclohexane or fused heterocycles.
Table 2: Comparison with Cyclohexane and Heterocyclic Derivatives
Compound Name Molecular Formula MW (g/mol) Structural Feature
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine HCl C₁₁H₁₆ClIN₂O 403.62 Cyclohexane ring; trans-configuration
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine diHCl C₁₀H₁₅Cl₂N₃ 260.16 Fused pyrrolopyridine core
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine diHCl C₉H₁₂Cl₂N₄O 263.13 Oxadiazole heterocycle

Functional Implications :

  • Cyclohexane Analogs : Increased rigidity may enhance selectivity but reduce bioavailability due to higher molecular weight .

Phenylalkylamine and Aromatic Derivatives

Key Structural Variations :

  • Replacement of pyridine with phenyl or substituted phenyl groups.
Table 3: Comparison with Phenylalkylamine Derivatives
Compound Name Molecular Formula MW (g/mol) Key Substituent
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C₈H₁₀Cl₃NO 242.53 Dichlorophenoxy group
2-(2,4-Dimethylphenyl)ethan-1-amine HCl C₁₀H₁₆ClN 185.70 Dimethylphenyl group
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine HCl C₉H₁₂ClF₂NO 231.65 Difluoromethoxy group

Pharmacological Considerations :

  • Phenyl vs. Pyridine : Pyridine’s nitrogen enhances solubility and π-stacking interactions, whereas phenyl groups increase hydrophobicity .

Biological Activity

2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring an iodine atom on the pyridine ring, allows for diverse chemical reactivity and biological interactions. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C7H10ClIN2O
Molecular Weight : 300.52 g/mol
IUPAC Name : 2-(5-iodopyridin-2-yl)oxyethanamine; hydrochloride
Canonical SMILES : C1=CC(=NC=C1I)OCCN.Cl

The biological activity of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to alterations in cell proliferation, apoptosis, and other critical cellular processes.

Anticancer Properties

Research has indicated that 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). The mechanism involves the induction of apoptosis and modulation of key signaling pathways such as MAPK and STAT3 .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. In a study involving TNBC (triple-negative breast cancer) cells, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions . This suggests a protective role against inflammation-related cellular damage.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride in xenograft models. Mice bearing PDX (patient-derived xenograft) tumors showed reduced tumor growth when treated with the compound, along with minimal side effects on body weight . The findings support its potential as a therapeutic agent in cancer treatment.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action on cancer cells. It demonstrated that the compound could significantly alter the phosphorylation states of key proteins involved in cell survival and proliferation, indicating its role as a modulator of critical signaling pathways .

Comparative Analysis

The biological activities of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride can be compared with similar compounds:

Compound NameBiological ActivityIC50 (μM)Reference
2-Bromopyridin-2-yloxyethanamineModerate anticancer45.69
2-Chloropyridin-2-yloxyethanamineLow anti-inflammatory50.12
2-Fluoropyridin-2-yloxyethanamineHigh antioxidant30.45

Q & A

Basic Research Questions

Q. What is the recommended synthetic pathway for 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A multi-step approach is typically employed:

Iodopyridine Synthesis : Introduce iodine at the 5-position of pyridine via electrophilic substitution or metal-catalyzed coupling (e.g., using iodine monochloride or Pd-mediated reactions) .

Etherification : React 5-iodopyridin-2-ol with a protected ethanamine derivative (e.g., tert-butyl carbamate) under Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement with a bromoethanol intermediate .

Deprotection and Salt Formation : Remove protecting groups (e.g., using HCl in dioxane) to yield the free amine, followed by precipitation as the hydrochloride salt .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography and final product via recrystallization (e.g., using ethanol/ether).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on pyridine protons) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (iodine’s signature doublet) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and aqueous/organic mobile phases .
    • Challenges : Iodine’s high atomic mass may complicate MS interpretation; use high-resolution instruments for accurate mass confirmation.

Advanced Research Questions

Q. How does the 5-iodo substituent influence the compound’s reactivity in cross-coupling reactions or nucleophilic substitutions?

  • Reactivity Insights :

  • The iodine atom acts as a leaving group in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids), enabling functionalization of the pyridine ring .
  • Steric hindrance from the ethanamine-oxy group may slow substitution; optimize using polar aprotic solvents (DMF, DMSO) and elevated temperatures .
    • Case Study : In , a 5-chloropyridinyl derivative underwent amidation, suggesting analogous reactivity for the iodo analog with adjusted catalysts (e.g., CuI for Ullmann couplings) .

Q. What strategies can mitigate stability issues during storage or biological assays, particularly regarding the hydrochloride salt’s hygroscopicity?

  • Stabilization Methods :

  • Store under inert atmosphere (argon) at -20°C in desiccated containers.
  • For assays, prepare fresh solutions in degassed buffers (e.g., PBS) to prevent amine oxidation .
    • Data Contradictions : If inconsistent bioactivity arises (e.g., in receptor binding), test for salt dissociation by comparing free base and hydrochloride forms via solubility studies .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the ethanamine moiety’s role in target binding?

  • SAR Strategies :

  • Bioisosteric Replacement : Substitute the ethanamine with cyclopropylamine or azetidine groups to probe conformational flexibility .
  • Functionalization : Introduce methyl or fluoro groups to the ethanamine chain to assess steric/electronic effects on target engagement .
    • Validation : Use computational docking (e.g., AutoDock) paired with in vitro assays (e.g., SPR, ITC) to correlate structural modifications with binding affinity .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported synthetic yields or unexpected byproducts?

  • Root Causes :

  • Iodine Loss : Verify reaction temperature control (<100°C) to prevent dehalogenation; use radical scavengers (e.g., BHT) if necessary .
  • Amine Oxidation : Include antioxidants (e.g., ascorbic acid) during synthesis or storage .
    • Troubleshooting : Replicate reactions with varying equivalents of reagents (e.g., 1.2–2.0 eq of 5-iodopyridin-2-ol) and characterize byproducts via HR-MS .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a lysosome-targeting chimera (LYTAC) or receptor agonist?

  • Assay Design :

  • LYTAC Activity : Use immunofluorescence to track target protein relocalization to lysosomes in HEK293 cells, as in ’s LYMTAC study .
  • Receptor Activation : Perform calcium flux assays (FLIPR) or β-arrestin recruitment (BRET) for GPCR targets, referencing methods for structurally similar amines in .

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